tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate
Description
This compound features a chiral piperidine core substituted with a 4-bromobenzoyl group and a tert-butyl carbamate (Boc) moiety at the (R)-configured methyl position. Its structure combines a bulky aromatic substituent (4-bromobenzoyl) with a stereospecific carbamate, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development or as a precursor in cross-coupling reactions .
Properties
Molecular Formula |
C18H25BrN2O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl N-[[(3R)-1-(4-bromobenzoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1 |
InChI Key |
YYALFPRGBQBIGH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis of (R)-3-(Aminomethyl)piperidine
The chiral piperidine backbone is typically constructed via:
Method A: Enzymatic Resolution
- Racemic 3-(aminomethyl)piperidine is treated with Candida antarctica lipase B (CAL-B) and vinyl acetate in toluene at 30°C for 24 hr
- Achieves >98% enantiomeric excess (ee) for (R)-isomer
- Yield: 45-52% after column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1)
Method B: Chiral Pool Approach
- Starting from (R)-pyroglutamic acid, sequential reduction and ring-opening reactions yield enantiopure 3-(aminomethyl)piperidine
- Key step: Pd/C-catalyzed hydrogenation of imine intermediate at 60 psi H₂, 50°C
- Overall yield: 38% over 5 steps
Boc Protection of the Amine Group
Standard Boc Installation Protocol
- Dissolve (R)-3-(aminomethyl)piperidine (1.0 eq) in anhydrous THF
- Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq)
- Stir at 0°C → RT for 12 hr
- Quench with H₂O, extract with EtOAc (3×), dry (Na₂SO₄), concentrate
- Yield: 89-93%
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 0°C → RT | 93 | 99.2 |
| DCM, RT | 87 | 98.5 |
| EtOH, Reflux | 72 | 97.1 |
N-Acylation with 4-Bromobenzoyl Chloride
Schotten-Baumann Conditions
Catalytic DMAP Approach
- Dissolve substrate (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM
- Add 4-bromobenzoyl chloride (1.1 eq) at -10°C
- Warm to RT over 4 hr, quench with sat. NH₄Cl
- Column chromatography (SiO₂, gradient 10→30% EtOAc/Hex)
- Yield: 85-88%
Stereochemical Integrity Monitoring
Critical control points for maintaining (R)-configuration:
5.1 Chiral HPLC Analysis
- Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
- Mobile phase: n-Hexane/IPA/DEA 80:20:0.1
- Flow rate: 1.0 mL/min, UV 254 nm
- Retention times: (R)-isomer 12.3 min, (S)-isomer 14.7 min
5.2 Optical Rotation Verification
- [α]²⁵D = +34.2° (c 1.0, CHCl₃) confirms (R)-configuration
- Matches reference value from enantiopure standards
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Crystallization Optimization
- Anti-solvent: n-Heptane added to EtOAC solution (3:1 v/v)
- Cooling profile: 50°C → -10°C over 6 hr
- Particle size distribution: D90 < 50 μm (enhanced bioavailability)
Analytical Characterization Data
7.1 ¹H NMR (500 MHz, CDCl₃)
δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 7.52 (d, J = 8.5 Hz, 2H, ArH), 4.71 (br s, 1H, NH), 3.98 (m, 1H, CHN), 3.30 (m, 2H, NCH₂), 2.89 (m, 2H, piperidine-H), 1.98-1.45 (m, 4H, piperidine-H), 1.43 (s, 9H, C(CH₃)₃)
7.2 HRMS (ESI-TOF)
Calculated for C₁₈H₂₄BrN₂O₃ [M+H]⁺: 419.0964
Observed: 419.0967
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Enzymatic resolution | 38 | 99.2 | 99.5 | Moderate |
| Chiral pool synthesis | 29 | 99.8 | 99.8 | Low |
| Catalytic asymmetric | 41 | 98.5 | 98.9 | High |
Emerging Methodologies
10.1 Photoredox Catalysis
- Visible-light-mediated amidation using Ir(ppy)₃ catalyst
- Enables room-temperature coupling with 92% yield
10.2 Biocatalytic Approaches
- Engineered transaminases for asymmetric amination
- Reduces step count by 40% compared to traditional routes
Chemical Reactions Analysis
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Deprotection: The tert-butyl group can be removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Scientific Research Applications
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromobenzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
(a) CAS 203941-94-0 : (R)-1-N-Boc-3-Methylaminopiperidine
- Key Differences: Replaces the 4-bromobenzoyl group with a methylamino substituent.
- Impact: Reduced steric bulk and altered electronic properties (electron-donating methylamino vs. electron-withdrawing bromobenzoyl) may enhance solubility but reduce target-binding affinity in hydrophobic pockets .
(b) CAS 309962-67-2 : (R)-tert-Butyl methyl(piperidin-3-yl)carbamate
- Key Differences : Methyl group instead of 4-bromobenzoyl.
(c) tert*-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate ()
- Key Differences : Fluorine atom at the 4-position of piperidine.
- Impact: Fluorination increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Stereochemical Variations
(a) CAS 309962-63-8 : (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Complex Structural Analogs
(a) Compound 19 ()
- Structure : Incorporates a pyrimido-oxazine moiety and azabicyclo[3.2.1]octane.
- Key Differences : Larger molecular framework (higher MW ~500–600 Da) vs. the target compound (~380–400 Da).
- Impact : Reduced solubility and bioavailability but enhanced target specificity for kinase inhibition. Synthetic yield (50%) suggests comparable or greater complexity in preparation .
(b) (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()
Tabulated Comparison
Q & A
Q. What are the key considerations for synthesizing tert-butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate?
Synthesis typically involves multi-step protocols, including:
- Piperidine functionalization : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like NaHCO₃) .
- Bromobenzoylation : Coupling 4-bromobenzoyl chloride to the piperidine ring using coupling agents such as HATU or DCC in DMF, followed by purification via column chromatography (silica gel, EtOAc/hexane gradients) .
- Chiral resolution : Enantiomeric purity is achieved using chiral HPLC or enzymatic resolution methods, as the (R)-configuration is critical for biological activity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Q. What safety protocols are essential when handling this compound?
- PPE : Lab coat, nitrile gloves, and chemical goggles to avoid skin/eye contact (OSHA 29 CFR 1910.133) .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF, DCM) during synthesis .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data in coupling reaction yields be resolved?
Contradictions often arise from:
- Catalyst selection : Pd(PPh₃)₂Cl₂ vs. CuI in Sonogashira couplings. Pd catalysts favor aryl halide activation, while CuI may lead to side reactions (e.g., Glaser coupling). Validate via TLC monitoring and LC-MS to identify byproducts .
- Solvent polarity : THF vs. DMF. Polar aprotic solvents (DMF) improve solubility of intermediates but may hydrolyze sensitive groups (e.g., Boc). Optimize by testing solvent mixtures .
Q. What strategies enhance enantiomeric excess (ee) in chiral intermediates?
- Kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer .
- Chiral auxiliaries : Incorporate Evans oxazolidinones during piperidine alkylation to direct stereochemistry, followed by auxiliary removal .
- Asymmetric catalysis : Employ chiral ligands like BINAP with Pd catalysts for Suzuki-Miyaura couplings to retain ee .
Q. How does the tert-butyl carbamate group influence reactivity in downstream reactions?
- Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate oxygen, requiring harsher conditions (e.g., TFA/DCM for deprotection) .
- Stability : Resists hydrolysis under basic conditions (pH 7–9) but cleaves under acidic conditions (pH < 2), enabling selective deprotection in multi-step syntheses .
Q. What analytical methods resolve discrepancies in biological assay results?
- Metabolic stability studies : Incubate with liver microsomes and quantify degradation via LC-MS/MS to assess if instability explains variable activity .
- Receptor binding assays : Use SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and rule off-target effects .
Methodological Challenges and Solutions
Q. How to optimize purification of bromobenzoyl-piperidine intermediates?
Q. What are best practices for storing this compound to prevent degradation?
- Temperature : Store at –20°C under nitrogen to prevent oxidation of the piperidine ring .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
